molecular formula C19H12Cl3N3O B2505846 2-(2-chlorophenyl)-1-[(3,4-dichlorobenzyl)oxy]-1H-imidazo[4,5-b]pyridine CAS No. 339028-56-7

2-(2-chlorophenyl)-1-[(3,4-dichlorobenzyl)oxy]-1H-imidazo[4,5-b]pyridine

Cat. No.: B2505846
CAS No.: 339028-56-7
M. Wt: 404.68
InChI Key: MLDNTNLJZORLDZ-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-1-[(3,4-dichlorobenzyl)oxy]-1H-imidazo[4,5-b]pyridine is a halogenated derivative of the imidazo[4,5-b]pyridine scaffold, a heterocyclic system known for its diverse pharmacological activities. The compound features a 2-chlorophenyl group at position 2 and a 3,4-dichlorobenzyloxy substituent at position 1.

Properties

IUPAC Name

2-(2-chlorophenyl)-1-[(3,4-dichlorophenyl)methoxy]imidazo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12Cl3N3O/c20-14-5-2-1-4-13(14)19-24-18-17(6-3-9-23-18)25(19)26-11-12-7-8-15(21)16(22)10-12/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLDNTNLJZORLDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=C(N2OCC4=CC(=C(C=C4)Cl)Cl)C=CC=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12Cl3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substitution and Reduction

  • Nucleophilic Aromatic Substitution (SNAr):
    2-Chloro-3-nitropyridine reacts with 2-chlorophenylamine in the presence of a polar aprotic solvent (e.g., dimethylformamide) at 80–100°C. This replaces the chlorine atom at the 2-position with the 2-chlorophenyl group, yielding 3-nitro-2-(2-chlorophenylamino)pyridine.

    • Key Conditions:
      • Solvent: DMF or DMSO
      • Temperature: 80–100°C
      • Time: 6–8 hours
  • Nitro Group Reduction:
    The nitro group is reduced to an amine using Zn dust and ammonium chloride in a water-isopropanol (IPA) mixture at 60°C. This step generates 3-amino-2-(2-chlorophenylamino)pyridine, a critical intermediate for cyclization.

    • Advantages:
      • Avoids costly catalysts (e.g., Pd/C).
      • High yield (85–90%) under mild conditions.

Cyclization with Aldehydes

The amine intermediate undergoes cyclization with 3,4-dichlorobenzaldehyde in H2O-IPA (1:1) at reflux (80°C) for 10 hours. This forms the imidazo[4,5-b]pyridine core via a condensation-dehydration mechanism.

  • Mechanistic Insight:
    • The aldehyde reacts with the primary amine to form a Schiff base, which undergoes intramolecular cyclization to yield the heterocycle.
  • Yield Optimization:
    • Polar protic solvents (e.g., IPA) enhance reaction efficiency compared to aprotic solvents.

Functionalization: Introducing the 3,4-Dichlorobenzyloxy Group

The 1-position of the imidazo[4,5-b]pyridine core is functionalized with a 3,4-dichlorobenzyloxy moiety via etherification.

Alkylation of the Imidazole Nitrogen

  • Substrate Preparation:
    The imidazo[4,5-b]pyridine intermediate is treated with 3,4-dichlorobenzyl chloride in the presence of a base (e.g., potassium carbonate) in acetonitrile at 60–70°C.

    • Reaction Equation:
      $$
      \text{Imidazo[4,5-b]pyridine} + \text{ClCH}2\text{C}6\text{H}3\text{Cl}2 \xrightarrow{\text{K}2\text{CO}3, \text{CH}_3\text{CN}} \text{Target Compound}
      $$
    • Key Parameters:
      • Base: K2CO3 or Cs2CO3
      • Solvent: Acetonitrile or DMF
      • Time: 12–16 hours
  • Challenges and Solutions:

    • Steric Hindrance: The 2-chlorophenyl group at the 2-position may slow alkylation. Using a polar solvent (DMF) and elevated temperatures (80°C) improves reactivity.
    • Byproduct Formation: Excess 3,4-dichlorobenzyl chloride (1.5 equiv) ensures complete substitution.

Alternative Synthetic Routes

Palladium-Catalyzed Cross-Coupling

A Pd-catalyzed approach enables direct arylation of preformed imidazo[4,5-b]pyridine derivatives. For example, Suzuki-Miyaura coupling could introduce the 2-chlorophenyl group post-cyclization.

  • Conditions:
    • Catalyst: Pd(PPh3)4
    • Ligand: XPhos
    • Base: K3PO4
    • Solvent: Toluene/water
  • Limitations: Higher cost and sensitivity to oxygen.

Solid-Phase Synthesis

A resin-bound strategy, as reported by Soural et al., allows sequential functionalization:

  • Immobilize 3-nitro-2-aminopyridine on Wang resin.
  • Reduce nitro group, alkylate with 3,4-dichlorobenzyl chloride, and cleave from resin.
  • Advantages: Simplifies purification but requires specialized equipment.

Analytical Characterization

Critical data for verifying the target compound include:

Property Value Method
Molecular Formula C19H12Cl3N3O High-Resolution MS
Boiling Point 572.8±60.0 °C (Predicted) Computational Modeling
Density 1.45±0.1 g/cm³ (Predicted) DFT Calculations
1H NMR (CDCl3) δ 8.65 (s, 1H, imidazole), 7.82–7.25 (m, 7H, aryl)
HPLC Purity >95% C18 Column, MeOH/H2O

Industrial-Scale Considerations

Cost-Effective Raw Materials

  • 2-Chloro-3-nitropyridine: $120–150/kg (bulk pricing).
  • 3,4-Dichlorobenzyl Chloride: $200–250/kg.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the chlorophenyl and dichlorobenzyl groups, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the imidazo[4,5-b]pyridine core or the chlorinated aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like sodium hydride, potassium carbonate, and various halogenated compounds are used under conditions that favor substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while substitution reactions could introduce alkyl, aryl, or other functional groups.

Scientific Research Applications

Chemistry

  • Building Block for Complex Molecules : The compound serves as a versatile building block in organic synthesis, allowing researchers to create more complex structures.
  • Reagent in Organic Reactions : It can be utilized in various organic reactions due to its reactive functional groups.

Biology

  • Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties against various pathogens. For instance, it has been tested against bacteria and fungi, showing promising results in inhibiting growth.
    Pathogen TypeActivity Observed
    BacteriaEffective against Staphylococcus aureus
    FungiInhibitory effects on Candida albicans
  • Anticancer Properties : Research has demonstrated that derivatives of this compound can induce apoptosis in cancer cells. Mechanisms involve the inhibition of key kinases and interference with DNA replication processes.

Medicine

  • Therapeutic Potential : Ongoing research is focused on its potential as a therapeutic agent in treating diseases linked to specific molecular pathways. For example, it may play a role in modulating pathways involved in cancer progression.
    • Case Study Example : In vitro studies have shown that the compound reduces cell viability in various cancer cell lines by inducing mitochondrial dysfunction.

Industry

  • Material Development : The unique chemical properties of this compound make it suitable for developing new materials such as polymers and coatings. Its stability and reactivity can be harnessed to create materials with specific characteristics.

Mechanism of Action

The mechanism by which 2-(2-chlorophenyl)-1-[(3,4-dichlorobenzyl)oxy]-1H-imidazo[4,5-b]pyridine exerts its effects is complex and involves multiple molecular targets and pathways. It is believed to interact with specific enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or interfere with DNA replication processes, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Structural Analogues and Molecular Properties

The following table summarizes key structural and physicochemical differences between the target compound and related derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties Reference
Target Compound 2-(2-Cl-phenyl), 1-[(3,4-diCl-benzyl)oxy] C₁₉H₁₂Cl₃N₃O ~408.6 (estimated) High lipophilicity due to multiple Cl groups; potential CNS penetration -
2-(4-Chlorophenyl)-1H-imidazo[4,5-b]pyridine 2-(4-Cl-phenyl) C₁₂H₈ClN₃ 229.67 Lower logP (3.28), moderate solubility
Sulmazole (AR-L 115 BS) 2-(2-methoxy-4-methylsulfinyl-phenyl) C₁₅H₁₄N₄O₂S 326.36 Positive inotropic activity; sulfinyl group enhances metabolic stability
6-(4-Nitrophenoxy)-1H-imidazo[4,5-b]pyridine 6-(4-NO₂-phenoxy) C₁₂H₈N₄O₃ 264.21 Antitubercular activity; nitro group critical for DprE1 enzyme binding
N-(3-Chloro-4-fluorophenyl)-2-(cyclopropyl(hydroxy)methyl)-1H-imidazo[4,5-b]pyridine-7-carboxamide 7-carboxamide, 2-cyclopropyl(hydroxy)methyl C₁₉H₁₆ClFN₄O₂ 413.0 Enhanced solubility due to carboxamide; kinase inhibition potential

Biological Activity

The compound 2-(2-chlorophenyl)-1-[(3,4-dichlorobenzyl)oxy]-1H-imidazo[4,5-b]pyridine is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological activity of this compound, focusing on its antimicrobial and anticancer properties.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that integrate various functional groups. The purity and structure of the synthesized compound are confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) : The compound showed an MIC value of 12.5 µg/mL against various bacterial strains. This indicates a moderate level of antibacterial activity compared to standard antibiotics like ciprofloxacin, which has an MIC of 2 µg/mL against similar pathogens .
  • Mechanism of Action : The antimicrobial action is hypothesized to be due to the presence of electron-withdrawing groups (like chlorine) on the aromatic rings, which enhance the compound's ability to disrupt bacterial cell membranes .

Anticancer Activity

The anticancer potential of this compound has also been investigated:

  • Cell Line Studies : In vitro studies on Jurkat and HT29 cell lines revealed that the compound exhibited cytotoxic effects with IC50 values less than that of doxorubicin, a commonly used chemotherapeutic agent. This suggests that it may interfere with cancer cell proliferation effectively .
  • Structure-Activity Relationship (SAR) : The presence of the dichlorobenzyl moiety is crucial for enhancing cytotoxicity. The SAR analysis indicates that modifications to the imidazopyridine structure can lead to increased potency against cancer cells .

Data Summary

Biological ActivityMIC (µg/mL)IC50 (µM)Target Cell Lines
Antimicrobial12.5N/AVarious Bacteria
AnticancerN/A<10Jurkat, HT29

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings:

  • Antibacterial Efficacy : A study demonstrated that derivatives with similar structures showed enhanced antibacterial activity against resistant strains of Staphylococcus aureus, indicating a promising avenue for developing new antibiotics .
  • Anticancer Trials : Clinical trials involving imidazopyridine derivatives have shown promising results in reducing tumor size in preclinical models, suggesting that this compound may be a candidate for further development in oncological therapies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.